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molecular formula C13H12N2O B177173 3,3'-Diaminobenzophenone CAS No. 611-79-0

3,3'-Diaminobenzophenone

Cat. No. B177173
M. Wt: 212.25 g/mol
InChI Key: TUQQUUXMCKXGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556738

Procedure details

In a closed glass vessel there are charged 38.6 g (0.1 moles) of 2-chloro-4'-bromo-5,3'-dinitro benzophenone, 1 g of palladium black catalyst and 300 ml of benzene. While the mixture being stirred at 65°-70° C., hydrogen is introduced into the vessel so that 13.8 l (0.62 moles) of hydrogen is absorbed in the mixture during 8 hours. Then, there are added 90 g (0.24 moles) of 15% aqueous solution of NaOH and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride, and then, there is introduced again hydrogen, while the mixture is being stirred at a temperature of 65°-70° C., so that 4.5 l (0.2 moles) of hydrogen is absorbed during about 5 hours. By filtering the reaction liquid at 65°-70° C. the catalyst is removed, and organic phase is separated from the filtrate. After the organic phase is added with magnesium sulfate for water removal, it is introduced with dry hydrochloric gas until saturated with the gas. The crystals thus formed are filtered, washed with 50 ml of benzene and dried to give 3,3'-diamino benzophenone in the form of hydrochloric acid salt. Yield 21.7 g (76%). Recrystallization from 20% aqueous isopropanol yield slightly yellow needle-like pure crystals of the benzophenone. M.P. 267° C. (decomposed).
Name
2-chloro-4'-bromo-5,3'-dinitro benzophenone
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.8 L
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([N+:13]([O-])=O)[CH:7]=1)=[O:5].[H][H]>[Pd].C1C=CC=CC=1>[NH2:13][C:8]1[CH:7]=[C:6]([CH:11]=[CH:10][CH:9]=1)[C:4]([C:3]1[CH:2]=[CH:19][CH:18]=[C:17]([NH2:20])[CH:16]=1)=[O:5].[ClH:1]

Inputs

Step One
Name
2-chloro-4'-bromo-5,3'-dinitro benzophenone
Quantity
38.6 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
13.8 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
4.5 L
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
While the mixture being stirred at 65°-70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed in the mixture during 8 hours
Duration
8 h
ADDITION
Type
ADDITION
Details
Then, there are added 90 g (0.24 moles) of 15% aqueous solution of NaOH and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride
ADDITION
Type
ADDITION
Details
there is introduced again hydrogen
CUSTOM
Type
CUSTOM
Details
is absorbed during about 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
By filtering
CUSTOM
Type
CUSTOM
Details
the reaction liquid at 65°-70° C. the catalyst
CUSTOM
Type
CUSTOM
Details
is removed
CUSTOM
Type
CUSTOM
Details
organic phase is separated from the filtrate
ADDITION
Type
ADDITION
Details
After the organic phase is added with magnesium sulfate for water removal, it
ADDITION
Type
ADDITION
Details
is introduced
CUSTOM
Type
CUSTOM
Details
with dry hydrochloric gas until saturated with the gas
CUSTOM
Type
CUSTOM
Details
The crystals thus formed
FILTRATION
Type
FILTRATION
Details
are filtered
WASH
Type
WASH
Details
washed with 50 ml of benzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)C2=CC(=CC=C2)N)C=CC1
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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